molecular formula C12H10N4O6 B454961 methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 313062-84-9

methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B454961
CAS No.: 313062-84-9
M. Wt: 306.23g/mol
InChI Key: CXTVIHXKWSZXPT-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is an organic compound characterized by the presence of a pyrazole ring substituted with nitro groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 3,4-dinitropyrazole with methyl 4-formylbenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the combination of a benzoate ester with a dinitropyrazole moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in high-energy materials and pharmaceuticals .

Properties

IUPAC Name

methyl 4-[(3,4-dinitropyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O6/c1-22-12(17)9-4-2-8(3-5-9)6-14-7-10(15(18)19)11(13-14)16(20)21/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTVIHXKWSZXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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